![molecular formula C18H20N2O4S B3304071 N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921556-76-5](/img/structure/B3304071.png)
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, also known as E7820, is a potent and selective inhibitor of angiogenesis, which is the process of forming new blood vessels from pre-existing ones. E7820 has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide inhibits angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor signaling pathway. It binds to the VEGF receptor and prevents the activation of downstream signaling pathways that are necessary for angiogenesis. By inhibiting angiogenesis, N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide prevents the growth and spread of tumors.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have potent anti-angiogenic effects both in vitro and in vivo. It inhibits the proliferation and migration of endothelial cells, which are necessary for the formation of new blood vessels. N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in diseases such as psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potency and selectivity for the VEGF receptor signaling pathway. This allows for specific targeting of angiogenesis without affecting other cellular processes. However, N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
There are several future directions for research on N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the potential use of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Another area of research is the development of more stable and soluble forms of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide, which could improve its effectiveness in clinical settings. Additionally, further studies are needed to investigate the potential use of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide in other diseases such as diabetic retinopathy and psoriasis.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential use in cancer therapy, as it inhibits the growth of blood vessels that supply nutrients to cancer cells. It has been shown to be effective in inhibiting the growth of various types of tumors, including lung, breast, and colon cancer. N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3-methylbenzenesulfonamide has also been studied for its potential use in treating other diseases such as diabetic retinopathy and psoriasis.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-20-16-7-5-14(10-13(16)11-18(20)21)19-25(22,23)15-6-8-17(24-3)12(2)9-15/h5-10,19H,4,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANYXVRGWHORIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methoxy-3-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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